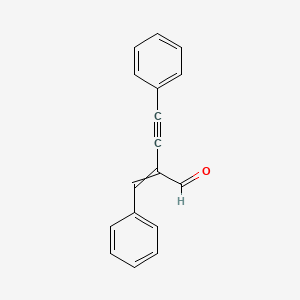

2-Benzylidene-4-phenylbut-3-ynal

Description

Structure

3D Structure

Properties

CAS No. |

399513-62-3 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-benzylidene-4-phenylbut-3-ynal |

InChI |

InChI=1S/C17H12O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,13-14H |

InChI Key |

MWJKKZZKWMMUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylidene 4 Phenylbut 3 Ynal and Analogous Structures

Palladium-Catalyzed Cross-Coupling Strategies for 2-Benzylidene-4-phenylbut-3-ynal Synthesis

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, offering efficient and selective methods for creating C-C bonds. The construction of the this compound framework is well-suited to these techniques, particularly the Heck and Sonogashira reactions.

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. While the classic Heck reaction couples a halide with an alkene, variations and tandem processes can be envisioned for the synthesis of more complex structures like enynes nih.gov.

A plausible, though less direct, Heck-type strategy for this compound would involve a precursor such as a bromocinnamaldehyde derivative. The key step would be the coupling of the vinyl bromide moiety with phenylacetylene (B144264). However, this more closely resembles the Sonogashira reaction. A true Heck reaction would couple the bromocinnamaldehyde with an alkene. For the specific enyne target, a tandem Heck reaction could be proposed, where an initial coupling forms part of the structure, followed by a subsequent transformation. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or acetonitrile (B52724). The outstanding trans selectivity of many Heck reactions is a significant benefit organic-chemistry.org.

A more direct and widely used method for constructing the C(sp²)-C(sp) bond present in the target molecule is the Sonogashira coupling reaction. This reaction couples a vinyl or aryl halide with a terminal alkyne, making it ideal for the synthesis of this compound beilstein-journals.orgresearchgate.net.

The synthesis would commence with a suitable precursor, (E)- or (Z)-3-bromo-2-benzylidenepropanal, which is then coupled with phenylacetylene. The reaction is catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst (e.g., CuI) and a base, typically an amine like triethylamine or di-iso-propylamine d-nb.info. The stereochemistry of the vinyl halide precursor is generally retained in the final product, allowing for controlled synthesis of either the (E)- or (Z)-isomer of this compound. A variety of palladium catalysts, including PdCl₂(PPh₃)₂, can be employed beilstein-journals.org. The reaction conditions are generally mild and tolerant of various functional groups.

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 °C | Classic conditions, suitable for various aryl bromides. | researchgate.net |

| PdCl₂(PPh₃)₂ | - | γ-valerolactone-based Ionic Liquid | 55 °C | Greener, base-free approach where the ionic liquid acts as solvent and base. | beilstein-journals.org |

| Heterogeneous Pd(II) Complex | iPr₂NH | Water | 100 °C (Microwave) | Utilizes green solvent, microwave acceleration, and a recyclable catalyst. | d-nb.info |

| [{Pd(µ-OH)Cl(NHC)}₂] | - | Ethanol | Reflux | Base-free, ppm-level catalyst loading for aryl chlorides. | preprints.org |

Multicomponent Reaction Approaches Towards the this compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are highly efficient synthetic tools nih.gov. They offer advantages in terms of atom economy, step economy, and reduction of waste nih.gov.

Designing an MCR for the this compound scaffold would be a convergent and elegant approach. A hypothetical three-component reaction could involve benzaldehyde (B42025), a suitable C3-alkyne building block (such as propynal), and a phenylating agent (like phenylboronic acid or phenylacetylene itself) in the presence of a suitable catalyst system. Such a strategy would assemble the complex carbon framework in a single step. While specific MCRs for this exact target are not prominently documented, the principles have been applied to synthesize other complex molecules, including enyne precursors researchgate.netacs.org. For instance, reactions involving aldehydes, alkynes, and other components are known to produce highly functionalized structures organic-chemistry.org.

Chemo- and Stereoselective Synthesis of this compound Isomers

Control over the geometry of the double bond is crucial for defining the specific isomer of this compound. The stereochemical outcome is often dictated by the synthetic route chosen.

Via Sonogashira Coupling: The stereoselectivity of the Sonogashira coupling is dependent on the configuration of the vinyl halide precursor. The synthesis of a pure (E)- or (Z)-3-bromo-2-benzylidenepropanal will lead to the corresponding pure (E)- or (Z)-enyne product, as the reaction mechanism typically involves retention of configuration.

Via Aldol (B89426)/Knoevenagel Condensation: The benzylidene moiety itself is often formed via an aldol or Knoevenagel condensation between benzaldehyde and a suitable carbonyl compound. These reactions can be tuned to favor the formation of the E-isomer, which is often thermodynamically more stable nih.govnih.gov. The choice of base, solvent, and temperature can influence the E/Z ratio of the product.

Other Stereoselective Methods: Various modern synthetic methods offer high degrees of stereocontrol in the formation of substituted alkenes and could be adapted to generate specific isomers of the required precursors nih.govacs.orgresearchgate.netresearchgate.net.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Catalysis: The use of palladium-catalyzed Heck and Sonogashira reactions aligns with the principle of catalysis (Principle 9), as these methods use sub-stoichiometric amounts of catalyst, which are more efficient than stoichiometric reagents.

Atom Economy: Multicomponent reactions (MCRs) are exemplary in terms of atom economy (Principle 2), as they incorporate most or all atoms from the starting materials into the final product, minimizing waste nih.gov.

Safer Solvents: Traditional syntheses often use volatile organic solvents. Research into greener alternatives is ongoing. For example, Sonogashira couplings have been successfully performed in water or bio-derived ionic liquids, reducing the environmental impact (Principle 5) beilstein-journals.orgd-nb.info.

Energy Efficiency: The use of microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating (Principle 6) d-nb.info.

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Formation

Different synthetic strategies for forming the this compound scaffold offer distinct advantages and disadvantages regarding yield, selectivity, and practicality.

| Methodology | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Heck Reaction | Moderate to Good | Generally high (favors trans-isomer) | Broad substrate scope for classic applications. | Less direct for enyne synthesis; may require tandem strategies. |

| Sonogashira Coupling | Good to Excellent | High (retention of precursor stereochemistry) | Direct and reliable C(sp²)-C(sp) bond formation; mild conditions. | Often requires a copper co-catalyst which can be toxic. |

| Multicomponent Reaction (MCR) | Variable | Can be variable; may require optimization. | High atom and step economy; rapid complexity generation. | Requires significant development for this specific target; may produce complex mixtures. |

Chemical Reactivity and Mechanistic Investigations of 2 Benzylidene 4 Phenylbut 3 Ynal

Reactivity of the Aldehyde Functionality in 2-Benzylidene-4-phenylbut-3-ynal

The aldehyde group in this compound is a key site for chemical reactions. Its reactivity is influenced by the extended conjugation of the molecule.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This can lead to 1,2-addition products where the nucleophile adds directly to the carbonyl group. wikipedia.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

A variety of nucleophiles can participate in these reactions. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the aldehyde to form secondary alcohols. Similarly, cyanide ions can add to form cyanohydrins. wikipedia.org The reactivity of the carbonyl group can be influenced by steric and electronic factors. While aldehydes are generally more reactive than ketones, the bulky benzylidene group might sterically hinder the approach of some nucleophiles. libretexts.org

| Nucleophile | Product Type |

| Grignard Reagents (RMgX) | Secondary Alcohol |

| Organolithium Reagents (RLi) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Hydride Reagents (e.g., NaBH₄) | Primary Alcohol |

Oxidation and Reduction Transformations of the Aldehyde Moiety

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the aldehyde group of this compound into the corresponding carboxylic acid, 2-Benzylidene-4-phenylbut-3-ynoic acid. The choice of oxidant is crucial to avoid unwanted reactions with the alkene and alkyne moieties.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-Benzylidene-4-phenylbut-3-yn-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). scirp.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might also affect the other unsaturated functionalities. Catalytic hydrogenation, for example with H₂ over a palladium catalyst (Pd/C), can also be used for the reduction, though it may also lead to the reduction of the alkene and alkyne bonds depending on the reaction conditions. scirp.org

Transformations Involving the Conjugated Enynal System

The conjugated system of this compound, comprising the alkene and alkyne in conjugation with the aldehyde, provides a rich platform for various transformations.

Diels-Alder Reactions and Related Cycloadditions of the Dienyl Unit

The 2-benzylidene-4-phenylbut-3-enal (B14302432) system can potentially act as a diene in Diels-Alder reactions. thieme-connect.delibretexts.org In this [4+2] cycloaddition, the conjugated diene system reacts with a dienophile to form a six-membered ring. youtube.com For this compound to act as the diene, it needs to adopt an s-cis conformation. libretexts.org The presence of substituents on the diene and dienophile can influence the rate and regioselectivity of the reaction. youtube.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com The phenyl and benzylidene groups would significantly influence the steric and electronic properties of the diene system, potentially affecting its reactivity and the stereochemistry of the resulting cycloadducts. wikipedia.org

Electrophilic and Nucleophilic Additions to the Alkyne and Alkene Components

The double and triple bonds in the conjugated system are susceptible to both electrophilic and nucleophilic additions.

Electrophilic Addition: Electrophiles can add across the alkene and alkyne moieties. ksu.edu.sa For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. libretexts.org The regioselectivity of the addition would be governed by the stability of the resulting carbocation, which is influenced by the phenyl and benzylidene groups. The addition to the conjugated system can lead to 1,2- or 1,4-addition products. libretexts.org

Nucleophilic Addition: The conjugated system is also a target for nucleophilic attack, particularly in a conjugate or 1,4-addition fashion. wikipedia.org In this type of reaction, the nucleophile adds to the β-carbon of the enynal system, leading to a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation yields the saturated product. libretexts.org Softer nucleophiles, such as thiols or amines, are known to favor conjugate addition. wikipedia.org The presence of the electron-withdrawing aldehyde group activates the conjugated system towards such attacks.

Catalytic Transformations of this compound

Transition metal catalysis offers a powerful tool for the transformation of enynals. Various metals, including palladium, rhodium, and gold, can catalyze a range of reactions. nih.govresearchgate.net

For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can lead to the selective reduction of the alkyne and/or alkene, depending on the reaction conditions. scirp.org Transition metal-catalyzed cyclization reactions are also prevalent for enynal systems. nih.govnih.gov These reactions can lead to the formation of complex carbocyclic and heterocyclic structures through various mechanisms, including C-H activation and cycloisomerization. The specific catalyst and reaction conditions play a crucial role in determining the outcome of the reaction.

| Catalyst System | Transformation | Product Type |

| Pd/C, H₂ | Hydrogenation | Saturated or partially saturated aldehyde/alcohol |

| Rh(I) complexes | Cyclization | Bridged bicyclic compounds |

| Copper(II) catalysts | Tandem cyclization | Thiazin-2-yl phosphonates (with appropriate substrates) |

Transition Metal-Catalyzed Reactions (e.g., Gold-Catalyzed, Palladium-Catalyzed)3.3.2. N-Heterocyclic Carbene (NHC)-Catalyzed Reactions3.3.3. Organocatalytic Activation of 2-Benzylidene-4-phenylbut-3-ynal3.4. Mechanistic Elucidation of Key Reactions Employing this compound as a Substrate

Without specific experimental data, reaction conditions, yields, product characterization, and mechanistic details for this compound, any attempt to create the requested article would not meet the standards of scientific accuracy and would fall outside the scope of verifiable information.

Should research on the chemical reactivity of this compound be published in the future, a detailed article can be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Benzylidene 4 Phenylbut 3 Ynal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural assignment of 2-Benzylidene-4-phenylbut-3-ynal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would be expected to display distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment of the proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Vinylic proton (=CH-) | 7.0 - 7.5 | Singlet (s) | N/A |

| Phenyl protons (C₆H₅-) | 7.2 - 7.8 | Multiplet (m) | N/A |

| Benzylidene protons (C₆H₅-CH=) | 7.3 - 7.9 | Multiplet (m) | N/A |

Note: The table above represents expected values based on typical chemical shifts for similar functional groups and is not based on experimental data for the specific compound.

The aldehydic proton is anticipated to appear far downfield due to the deshielding effect of the carbonyl group. The vinylic proton's chemical shift would be influenced by its position within the conjugated system. The aromatic protons of the two phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 190 - 200 |

| Alkynyl carbons (-C≡C-) | 80 - 100 |

| Vinylic carbons (=C<) | 120 - 150 |

| Aromatic carbons | 125 - 140 |

| Quaternary carbons | 130 - 150 |

Note: This table illustrates expected chemical shift ranges for the functional groups present in the molecule and is not derived from experimental data.

The carbonyl carbon of the aldehyde would be the most downfield signal. The sp-hybridized carbons of the alkyne would appear in their characteristic region, while the sp²-hybridized vinylic and aromatic carbons would populate the region between 120 and 150 ppm.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, it would primarily show correlations between protons on the same phenyl ring, helping to trace the connectivity within the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nist.gov It would be instrumental in assigning the protonated carbons by linking the signals from the ¹H and ¹³C spectra. For instance, the vinylic proton signal would show a cross-peak with the vinylic carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic and vinylic) | 3100 - 3000 | Medium |

| C-H stretch (aldehydic) | 2850 - 2750 | Medium, often two bands |

| C≡C stretch (alkyne) | 2260 - 2100 | Weak to Medium |

| C=O stretch (aldehyde) | 1740 - 1720 | Strong |

| C=C stretch (alkene and aromatic) | 1650 - 1550 | Medium to Strong |

Note: This table is a representation of typical IR frequencies for the indicated functional groups and is not based on measured data for the title compound.

The most prominent peak would likely be the strong C=O stretch of the aldehyde. The C≡C stretch of the internal alkyne might be weak due to the symmetry around the bond. The C-H stretches of the aldehyde often appear as a characteristic pair of bands.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

Expected Raman Shifts:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch (alkyne) | 2260 - 2100 | Strong |

| C=C stretch (alkene and aromatic) | 1650 - 1550 | Strong |

| Phenyl ring breathing modes | ~1000 | Strong |

| C=O stretch (aldehyde) | 1740 - 1720 | Weak to Medium |

Note: This table indicates expected Raman shifts and is not based on experimental data for this compound.

In contrast to the IR spectrum, the C≡C stretching vibration of the symmetrically substituted alkyne is expected to be a strong signal in the Raman spectrum. The C=C stretching vibrations of the alkene and aromatic rings would also be prominent. The carbonyl stretch, however, is typically weaker in Raman spectra compared to IR.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

There is no published mass spectrometry data detailing the molecular mass and fragmentation patterns specifically for this compound. This analysis would be crucial for confirming the molecular weight and elucidating the structure of the compound. Hypothetically, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak corresponding to its exact mass, along with fragment ions resulting from the cleavage of its characteristic functional groups, such as the phenyl, benzylidene, and aldehyde moieties.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Detailed chromatographic studies for the purity assessment and potential isomer separation of this compound are not described in the available scientific literature. The development of such methods would be essential for ensuring the quality of synthesized batches and for isolating any geometric isomers (E/Z) that may form during its synthesis.

High-Performance Liquid Chromatography (HPLC)

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound have been reported. A typical method would likely involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with UV detection to monitor the elution of the compound.

Gas Chromatography (GC)

There are no documented Gas Chromatography (GC) methods for the analysis of this compound. Due to its presumed high boiling point, a high-temperature GC method with a suitable non-polar or medium-polarity capillary column would likely be required for its analysis, potentially coupled with mass spectrometry (GC-MS) for definitive peak identification.

Theoretical and Computational Studies of 2 Benzylidene 4 Phenylbut 3 Ynal

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 2-Benzylidene-4-phenylbut-3-ynal, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, would be employed to determine its ground state properties.

These calculations yield the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compound 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, DFT calculations were used to optimize the geometry, and the results were compared with experimental X-ray diffraction data, showing good agreement. researchgate.net Such a study on this compound would reveal the planarity or twisting of its phenyl rings and conjugated system.

Table 1: Predicted Data from DFT Ground State Analysis

| Property | Description | Example from Analogous Compounds |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | For a pyrazolone (B3327878) derivative, DFT predicted dihedral angles that differed from the solid state, indicating the influence of crystal packing forces. researchgate.net |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C=C, C≡C, and C-H bond lengths would be calculated. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Angles defining the geometry around the aldehyde and alkene groups would be determined. |

| Mulliken Charges | Calculated distribution of atomic charges throughout the molecule. | Identifies electrophilic and nucleophilic sites. researchgate.net |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Helps in the assignment of experimental spectral bands. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the conjugated system of phenyl rings, a double bond, a triple bond, and an aldehyde group would lead to a delocalized HOMO and LUMO. FMO analysis of similar molecules shows that the HOMO is often distributed across the phenyl rings, while the LUMO is centered on electron-accepting groups. researchgate.net This distribution is crucial for predicting how the molecule will interact with nucleophiles or electrophiles.

Table 2: Representative FMO Data from Computational Studies

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap implies higher reactivity and lower kinetic stability. researchgate.net |

Conformational Analysis and Stereochemical Preferences of this compound

Conformational analysis involves identifying all possible low-energy spatial arrangements (conformers) of a molecule that result from rotations around its single bonds. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its three-dimensional shape and stereochemical preferences.

Computational methods can map the potential energy surface by systematically rotating key dihedral angles. This process identifies energy minima corresponding to stable conformers and the energy barriers between them. For example, a computational study on substituted (E)-4-phenylbut-3-en-2-ones showed that while a lower level of theory predicted a planar structure, a higher level of theory revealed the existence of stable chiral (non-planar) conformers. researchgate.net A similar analysis for this compound would determine the preferred orientation of the two phenyl rings relative to the central conjugated backbone and whether the molecule adopts a planar or a twisted conformation in its ground state.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. It allows for the characterization of transient species like transition states and the calculation of the reaction's energetic landscape.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Locating and characterizing the TS is essential for understanding a reaction's feasibility and mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once reactants, products, and the transition state(s) have been optimized, a reaction energy profile can be constructed. This profile plots the potential energy against the reaction coordinate, illustrating the energy changes throughout the reaction. From this profile, key kinetic parameters can be determined:

Activation Energy (Ea): The energy difference between the reactants and the transition state. It is the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate.

Reaction Energy (ΔErxn): The net energy difference between the products and the reactants, which indicates whether the reaction is exothermic (releases energy) or endothermic (absorbs energy).

For a molecule like this compound, which contains multiple reactive sites (an α,β-unsaturated aldehyde system and an alkyne), computational modeling could be used to explore various potential reactions, such as nucleophilic additions (e.g., Michael addition) or cycloadditions. researchgate.net By calculating the activation energies for different pathways, chemists can predict which reaction is most likely to occur under specific conditions.

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel compounds, offering insights that complement and guide experimental work. For a molecule like this compound, with its complex conjugated system, computational methods can provide valuable predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).

The process begins with the in-silico construction of the molecule's three-dimensional structure. This structure is then optimized to find its most stable energetic conformation. Methodologies such as DFT, employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) or TZVP, are commonly used for this geometric optimization. nih.govnih.gov Once the lowest energy structure is determined, the same or other specialized computational methods are applied to calculate the spectroscopic parameters.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized in conjunction with DFT. mdpi.com This approach has proven effective in accurately predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including those with extensive conjugation. nih.govmdpi.com Calculations can be performed for different solvents to simulate experimental conditions more closely. The accuracy of these predictions allows for the confident assignment of complex spectra and can help in confirming the proposed structure of the synthesized molecule. youtube.com

Similarly, computational methods can generate a theoretical IR spectrum by calculating the vibrational frequencies of the molecule's bonds. These calculations can help identify characteristic absorption bands. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the C≡C triple bond stretch, the C=C double bond stretch, and various C-H stretches. The conjugation within the molecule is expected to lower the frequency of the carbonyl stretch to a range around 1705 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.comopenstax.org

The electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which arise from electronic transitions between molecular orbitals. For a highly conjugated system like this compound, these calculations would predict strong absorptions in the UV or visible region, corresponding to π → π* transitions.

The following tables present hypothetical yet representative data for this compound, based on computational predictions for structurally similar compounds and typical values for the functional groups present.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

This interactive table displays the computationally predicted NMR chemical shifts.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~190-195 | - |

| Aldehyde Proton (-CHO) | - | ~9.5-10.0 |

| Benzylidene C-H | - | ~7.3-7.5 |

| Phenyl C1 | ~135 | - |

| Phenyl C2, C6 | ~129 | ~7.6-7.8 |

| Phenyl C3, C5 | ~130 | ~7.4-7.5 |

| Phenyl C4 | ~133 | ~7.4-7.5 |

| Alkynyl C≡C-Ph | ~85-90 | - |

| Alkynyl C-C=C | ~90-95 | - |

| Phenyl C1' | ~136 | - |

| Phenyl C2', C6' | ~128 | ~7.5-7.7 |

| Phenyl C3', C5' | ~129 | ~7.3-7.4 |

| Phenyl C4' | ~131 | ~7.3-7.4 |

Table 2: Predicted Key IR Absorption Frequencies

This interactive table highlights the main vibrational frequencies predicted from computational analysis.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Characteristic pair of bands for an aldehyde C-H |

| Aromatic C-H Stretch | >3000 | Stretching vibrations of C-H bonds on the phenyl rings |

| C≡C Stretch (Alkynyl) | ~2100-2150 | Stretching of the carbon-carbon triple bond |

| C=O Stretch (Aldehyde) | ~1700-1710 | Stretching of the conjugated carbonyl group pressbooks.publibretexts.orgorgchemboulder.comopenstax.org |

| C=C Stretch (Alkenyl) | ~1620-1640 | Stretching of the carbon-carbon double bond |

| Aromatic C=C Stretch | ~1450-1600 | In-ring stretching vibrations of the phenyl groups |

Applications of 2 Benzylidene 4 Phenylbut 3 Ynal in Advanced Organic Synthesis

Role as a Key Building Block for Complex Carbon Skeletons

The inherent reactivity of its dual functional groups—the electrophilic aldehyde and the electron-rich alkyne—positions 2-Benzylidene-4-phenylbut-3-ynal as an ideal starting material for the assembly of complex carbon skeletons through various carbon-carbon bond-forming reactions.

Synthesis of Functionalized Carbocyclic Systems

While specific examples for the direct use of this compound in carbocycle synthesis are specialized, its structure is well-suited for intramolecular cycloaddition reactions to form polycyclic aromatic systems. The general class of enynes can undergo thermal or metal-catalyzed intramolecular [4+2] cycloadditions (Diels-Alder reactions) if the dienophile (alkyne) and a diene are present in the same molecule. mdpi.com By modifying one of the phenyl rings to contain a diene moiety, this compound could serve as a precursor for such transformations, leading to highly functionalized, fused carbocyclic frameworks. Furthermore, its α,β-unsaturated aldehyde system can participate in Michael additions, which are instrumental in building larger molecules by forming new carbon-carbon bonds at the β-position. pressbooks.pubyoutube.com

Precursor for Advanced π-Conjugated Polymers and Chromophores

The extended π-conjugated system of this compound, which spans the benzylidene group, the aldehyde, and the phenylacetylene (B144264) moiety, makes it an intrinsic chromophore. This property is foundational for its use as a monomer or precursor in the synthesis of advanced organic electronic materials. The alkyne functionality is particularly useful for creating conjugated polymers. Methodologies like Sonogashira coupling or other palladium-catalyzed reactions can polymerize such monomers, leading to materials with interesting optoelectronic properties for applications in organic electronics. The concept of using acetylene-containing building blocks is a well-established strategy for creating high-molecular-weight conjugated polymers with tunable bandgaps.

Formation of Diverse Heterocyclic Compounds

One of the most significant applications of alkynyl aldehydes, including this compound, is in the synthesis of a wide array of heterocyclic compounds. The conjugated en-yne-al system provides multiple points of reactivity for cyclization reactions with binucleophiles.

The reaction of α,β-alkynyl aldehydes with various reagents can lead to the formation of numerous important heterocyclic cores. For instance, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can produce pyrimidines. The following table summarizes some of the heterocyclic systems that can be synthesized from alkynyl aldehydes, highlighting the versatility of this compound as a substrate for these transformations.

| Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|

| Hydrazine derivatives | Pyrazoles | Cyclization followed by reaction with phenylselenyl chloride |

| 2-(Pyridin-2-yl)acetates and amines | Aminoalkyl indolizines | Zinc(II) chloride catalyst |

| Thioureas | Axially chiral thiazine (B8601807) derivatives | Chiral N-heterocyclic carbene (NHC) catalyst |

| Methylene isocyanides | 3-Alkynylpyrrole-2,4-dicarboxylates | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base |

Strategies for Derivatization and Functionalization

The chemical structure of this compound offers multiple avenues for derivatization, allowing chemists to tune its properties or introduce new functionalities for subsequent reactions. Both the aldehyde and the alkyne groups can be selectively transformed.

The aldehyde group can undergo:

Oxidation to form a carboxylic acid.

Reduction to yield a primary alcohol. youtube.com

Wittig reaction to extend the carbon chain and form a new alkene.

Grignard or organolithium addition to produce secondary alcohols. youtube.com

The internal alkyne can be functionalized through:

Hydration to yield a ketone. youtube.comorganicchemistrytutor.com

Hydrogenation to form an alkene or a fully saturated alkane.

Cycloaddition reactions , such as [4+2] cycloadditions, where it acts as the dienophile. mdpi.comnih.govsemanticscholar.org

Furthermore, the conjugated system allows for 1,4-conjugate addition (Michael addition) reactions, where nucleophiles add to the β-carbon, providing another powerful tool for functionalization. pressbooks.pubyoutube.com

| Functional Group | Reaction Type | Resulting Functional Group | Typical Reagents |

|---|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acid | H₂CrO₄, KMnO₄ |

| Aldehyde | Reduction | Primary Alcohol | NaBH₄, LiAlH₄ |

| Aldehyde | Grignard Addition | Secondary Alcohol | R-MgBr, then H₃O⁺ |

| Alkyne | Hydration (Markovnikov) | Ketone | H₂SO₄, H₂O, HgSO₄ |

| Conjugated System | Michael Addition | β-Substituted Aldehyde | Gilman reagents (R₂CuLi), Amines, Enolates |

Applications in Multistep Organic Synthesis Pathways

The ability to selectively react one functional group in the presence of the other makes this compound a valuable intermediate in complex, multistep synthetic sequences. youtube.com A synthetic strategy might involve an initial transformation of the aldehyde, leaving the alkyne untouched for a later step, or vice-versa.

For example, a synthetic route could begin with the reduction of the aldehyde to an alcohol. The resulting propargyl alcohol derivative could then be used in a Nicholas reaction or a Pauson–Khand reaction to build further complexity. Alternatively, a Michael addition could first be performed on the conjugated system, followed by a cyclization reaction involving the aldehyde. This stepwise approach, leveraging the distinct reactivity of each functional group, allows for the controlled and predictable construction of elaborate molecular targets. youtube.comyoutube.com This strategic functional group manipulation is a cornerstone of modern organic synthesis, enabling the efficient assembly of natural products and other complex organic molecules.

Future Research Directions and Emerging Avenues for 2 Benzylidene 4 Phenylbut 3 Ynal

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-benzylidene-4-phenylbut-3-ynal and its related compounds frequently utilizes transition-metal-catalyzed cross-coupling reactions. scholaris.ca Forthcoming research is anticipated to concentrate on creating more advanced catalytic systems to boost reaction efficiency, selectivity, and sustainability. Enynals and enynones are recognized as valuable substrates in organic synthesis due to their structural variety and high reactivity. rsc.org

Earth-Abundant Metal Catalysts: A notable shift in catalysis involves moving from precious metals like palladium and platinum to more plentiful and cost-effective options such as iron, copper, and nickel. The creation of catalytic systems for synthesizing this compound using these metals would represent a considerable step forward. weizmann.ac.il

Photoredox Catalysis: Employing light to initiate chemical reactions, a method known as photoredox catalysis, presents a green and potent technique. Future investigations could examine the use of photoredox catalysis to form the carbon-carbon bonds in the this compound structure, possibly under more gentle reaction conditions.

Ligand Design: The characteristics of a metal catalyst are closely tied to the ligands attached to the metal center. The design and synthesis of new ligands could result in catalysts with superior activity and selectivity for producing this compound, thereby reducing the creation of undesired byproducts.

Exploration of Unprecedented Reactivities and Transformations

The conjugated π-system of this compound is electron-rich and provides several points for chemical interaction. youtube.com While it is known to participate in reactions such as cycloadditions and nucleophilic additions, there is extensive opportunity to discover new transformations. researchgate.net

Domino and Cascade Reactions: The multiple reactive sites in this compound make it a perfect candidate for domino or cascade reactions. In these reactions, a single initial event sets off a series of further transformations, quickly increasing molecular complexity from a basic starting material. The development of new cascade reactions with this compound could enable the efficient synthesis of intricate polycyclic and heterocyclic structures.

Activation of the Aldehyde: The aldehyde group can serve as a point for numerous transformations. Research into new ways to activate this group, for example, through N-heterocyclic carbene (NHC) catalysis, could open up new reaction pathways and allow for the synthesis of molecules that were previously impossible to create.

Reactions at the Alkyne: The internal alkyne in this compound is a crucial functional group. Investigating its reactivity in non-traditional cycloadditions, metathesis reactions, or C-H activation processes could broaden the synthetic applications of this versatile compound.

Integration into Asymmetric Synthesis Strategies for Enantiopure Products

Many biologically active molecules are chiral, existing as non-superimposable mirror images called enantiomers. uwindsor.cawikipedia.org The synthesis of a single enantiomer, or an enantiopure product, is a primary objective in medicinal chemistry. uwindsor.cawikipedia.org As a prochiral molecule, this compound can be a valuable starting material in asymmetric synthesis. uvic.ca

Asymmetric Catalysis: A key research focus is the development of chiral catalysts that can control the stereochemical results of reactions involving this compound. uvic.caacs.org This could include chiral Lewis acids, Brønsted acids, or transition metal complexes with chiral ligands.

Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful method in asymmetric synthesis. wikipedia.org Applying organocatalytic approaches to the reactions of this compound could offer a metal-free and environmentally friendly way to produce enantiopure compounds.

Chiral Auxiliaries: Another method is to temporarily attach a chiral auxiliary to the this compound molecule to guide the stereochemical direction of a reaction. wikipedia.orgdu.ac.in Removing the auxiliary afterward would result in the desired enantiopure product. wikipedia.org

Potential for Material Science Applications Beyond Current Scope

The extended π-conjugated system of this compound indicates its potential for developing new organic materials with intriguing electronic and optical properties. The exploration of novel materials is a continuous process of discovery and invention. youtube.com

Organic Semiconductors: Molecules with extensive conjugation can display semiconductor properties, making them suitable for use in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into creating polymers and oligomers that include the this compound core could result in new organic semiconductor materials.

Non-Linear Optical (NLO) Materials: The delocalized π-electron system in this molecule could lead to notable non-linear optical properties. Materials with strong NLO responses are valuable for applications in telecommunications and optical computing.

Sensors: The reactivity of the functional groups in this compound could be utilized for creating chemical sensors. For example, its reaction with a particular analyte could cause a change in color or fluorescence, offering a detectable signal.

Computational Design of New this compound-Derived Compounds

Computational chemistry and molecular modeling are effective tools for predicting the properties and reactivity of molecules, directing experimental efforts, and speeding up the discovery of new compounds and materials. nih.govornl.gov

In Silico Screening: Computational techniques can be used to screen virtual libraries of this compound derivatives for specific properties, such as biological activity or material characteristics. nih.govmdpi.com This can help prioritize which compounds to synthesize, saving time and money in experimental research.

Reaction Mechanism Studies: Methods like Density Functional Theory (DFT) can be used to study the mechanisms of reactions involving this compound. nih.gov This can offer valuable understanding of the factors that determine reactivity and selectivity, helping to design better synthetic methods.

Prediction of Properties: Computational tools can predict the electronic, optical, and physical properties of new materials derived from this compound, guiding the creation of materials with targeted functions.

Q & A

Q. What validation criteria ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Report turnover numbers (TON), turnover frequencies (TOF), and catalyst loading (mol%). Use internal standards (e.g., mesitylene) for GC-MS quantification. Validate reproducibility across ≥3 independent trials and compare with control reactions (e.g., catalyst-free conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.